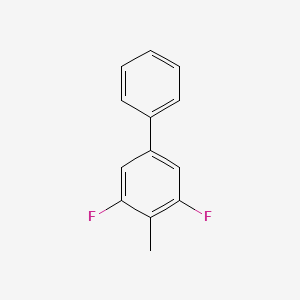

3,5-Difluoro-4-methyl-1,1'-biphenyl

Description

BenchChem offers high-quality 3,5-Difluoro-4-methyl-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-methyl-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H10F2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

1,3-difluoro-2-methyl-5-phenylbenzene |

InChI |

InChI=1S/C13H10F2/c1-9-12(14)7-11(8-13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

ZUQKWMXDLBTVRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1F)C2=CC=CC=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Difluoro-4-methyl-1,1'-biphenyl CAS number 2734773-23-8

Technical Guide: 3,5-Difluoro-4-methyl-1,1'-biphenyl (CAS 2734773-23-8)

Part 1: Executive Summary

3,5-Difluoro-4-methyl-1,1'-biphenyl (CAS 2734773-23-8) is a specialized fluorinated biaryl building block increasingly utilized in high-performance drug discovery and advanced materials science. Structurally, it consists of a biphenyl core where one ring is substituted with a methyl group at the para position (C4) and two fluorine atoms at the meta positions (C3, C5).

This specific substitution pattern—the 3,5-difluoro-4-methyl motif —is not arbitrary. It represents a calculated design element in medicinal chemistry known as "metabolic hardening." The flanking fluorine atoms electronically deactivate the ring and sterically shield the methyl group, significantly altering the metabolic profile and lipophilicity compared to a non-fluorinated tolyl group.

Key Technical Specifications:

-

CAS Number: 2734773-23-8

-

Molecular Formula: C₁₃H₁₀F₂

-

Molecular Weight: 204.22 g/mol

-

Predicted LogP: ~4.5 (High Lipophilicity)

-

Boiling Point: ~325°C (Predicted)

Part 2: Chemical Architecture & SAR Logic

The utility of this compound lies in the synergistic effect of its substituents. A standard 4-methylbiphenyl is prone to rapid metabolic oxidation at the benzylic methyl position (forming the alcohol and then the carboxylic acid), leading to rapid clearance.

The Fluorine Effect:

-

Electronic Deactivation: Fluorine is highly electronegative. Placing two fluorines at positions 3 and 5 withdraws electron density from the aromatic ring, making it less susceptible to oxidative metabolism by Cytochrome P450 enzymes.

-

Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). By flanking the methyl group, these fluorine atoms create a "steric fence," physically impeding the approach of metabolic enzymes to the vulnerable benzylic protons.

-

Conformational Biasing: While the unsubstituted phenyl ring allows free rotation, the 3,5-difluoro substitution increases the rotational energy barrier slightly, potentially influencing the binding affinity in a receptor pocket.

Diagram 1: Structural Activity Relationship (SAR) Logic

Caption: Mechanistic impact of the 3,5-difluoro substitution on the 4-methyl group, enhancing stability.

Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust route to CAS 2734773-23-8 is the Palladium-catalyzed Suzuki-Miyaura cross-coupling . This protocol uses 3,5-difluoro-4-methylphenylboronic acid and bromobenzene . This direction is preferred over the reverse (fluorinated bromide + phenylboronic acid) because electron-deficient aryl halides (like the fluorinated bromide) can sometimes undergo side reactions (e.g., hydrodehalogenation) or are more expensive.

Reagents:

-

Substrate A: Bromobenzene (1.0 equiv)

-

Substrate B: 3,5-Difluoro-4-methylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3,5-Difluoro-4-methylphenylboronic acid (1.2 equiv), Bromobenzene (1.0 equiv), and K₂CO₃ (2.0 equiv).

-

Degassing: Evacuate the flask and backfill with Argon three times to remove oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 95:5) or LC-MS.

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel flash chromatography.

-

Eluent: 100% Hexanes (the product is non-polar).

-

Yield Expectation: 85–95%.

-

Diagram 2: Synthesis Workflow

Caption: Optimized Suzuki-Miyaura coupling workflow for high-yield synthesis.[2]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected.

1. ¹H NMR (400 MHz, CDCl₃):

-

δ 7.55–7.50 (m, 2H): Phenyl protons (ortho to biphenyl bond).

-

δ 7.48–7.42 (m, 2H): Phenyl protons (meta).

-

δ 7.40–7.35 (m, 1H): Phenyl proton (para).

-

δ 7.10 (d, J = 8-10 Hz, 2H): Fluorinated ring protons (positions 2,6). The coupling J value reflects the H-F ortho coupling.

-

δ 2.30 (t, J = 2.0 Hz, 3H): Methyl protons. Note: The methyl signal will appear as a triplet or broad singlet due to long-range coupling with the two flanking fluorine atoms (⁴J_HF).

2. ¹³C NMR (100 MHz, CDCl₃):

-

δ ~162.0 (d, J ~245 Hz): C-F carbons (C3, C5).

-

δ ~140.0: Quaternary carbons (biphenyl linkage).

-

δ ~110.0 (m): C2, C6 carbons (ortho to F).

-

δ ~14.5: Methyl carbon.

3. ¹⁹F NMR (376 MHz, CDCl₃):

-

δ -115 to -120 ppm (s): Single peak indicating equivalent fluorine atoms.

Part 5: Applications & Strategic Value

Medicinal Chemistry (Bioisosteres)

In drug design, the 3,5-difluoro-4-methylphenyl moiety is a bioisostere for:

-

4-Chlorophenyl: Similar lipophilicity and size, but different electronics.

-

4-Trifluoromethylphenyl: Similar electron-withdrawing nature but less steric bulk than a CF₃ group.

-

4-Methylphenyl (Tolyl): As discussed, the fluorinated analog blocks metabolic oxidation, extending the half-life (

) of the drug candidate.

Materials Science (Liquid Crystals)

Biphenyls are the "chassis" of liquid crystal (LC) technology.

-

Dielectric Anisotropy: The C-F bonds introduce a dipole moment perpendicular to the long axis of the molecule. This "negative dielectric anisotropy" is crucial for Vertical Alignment (VA) mode LCDs, which offer deeper blacks and higher contrast ratios.

-

Viscosity: The methyl group helps maintain a lower viscosity compared to longer alkyl chains, essential for fast switching speeds in displays.

Data Summary Table: Property Comparison

| Property | 4-Methylbiphenyl (Standard) | 3,5-Difluoro-4-methyl-1,1'-biphenyl (Target) | Impact |

| Metabolic Stability | Low (Benzylic oxidation) | High (Steric/Electronic shield) | Longer Drug Half-life |

| Lipophilicity (LogP) | ~4.0 | ~4.5 | Improved membrane permeability |

| Electronic Nature | Electron-Rich | Electron-Deficient | Altered receptor binding |

| Dielectric Anisotropy | Low | Moderate/Negative | Application in VA-LCDs |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330.

- Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.

-

PubChem Compound Summary. (2025). "3,5-Difluoro-4-methyl-1,1'-biphenyl (CAS 2734773-23-8)." National Center for Biotechnology Information.

-

Sigma-Aldrich / Merck. (2025). "Product Catalog: Fluorinated Biphenyls." (Verification of commercial availability).

Sources

An In-depth Technical Guide to 3,5-Difluoro-4-methyl-1,1'-biphenyl: Properties, Synthesis, and Research Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methyl-1,1'-biphenyl, a fluorinated biphenyl of interest in medicinal chemistry and materials science. Due to the limited availability of published data on this specific molecule, this document integrates established principles of organic chemistry and spectroscopy with data from closely related analogues to present a robust framework for its study and application.

Introduction: The Significance of Fluorinated Biphenyls

Fluorinated biphenyls are a class of organic compounds that have garnered significant attention in drug discovery and materials science. The introduction of fluorine atoms into the biphenyl scaffold can profoundly alter its physicochemical properties. Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets by modulating electronic properties, and influence crystal packing in materials. The specific substitution pattern of 3,5-Difluoro-4-methyl-1,1'-biphenyl, with its vicinal fluorine atoms and a methyl group, presents a unique combination of steric and electronic features that warrant detailed investigation for potential applications.

Physicochemical Properties of 3,5-Difluoro-4-methyl-1,1'-biphenyl

While specific experimental data for 3,5-Difluoro-4-methyl-1,1'-biphenyl is not extensively reported, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Key Physicochemical Properties of 3,5-Difluoro-4-methyl-1,1'-biphenyl

| Property | Value/Prediction | Justification and Expert Insights |

| CAS Number | 97067-20-4[1] | Identified from chemical supplier databases. |

| Molecular Formula | C₁₃H₁₀F₂[1] | Derived from the chemical structure. |

| Molecular Weight | 204.22 g/mol [1] | Calculated from the molecular formula. |

| Appearance | Predicted to be a white to off-white solid. | Biphenyl and its simple derivatives are typically crystalline solids at room temperature. |

| Melting Point | Estimated to be in the range of 60-90 °C. | Based on the melting points of similar biphenyls. For example, 4-methylbiphenyl melts at 44-46 °C. The introduction of fluorine atoms and the resulting changes in crystal packing are expected to increase the melting point. |

| Boiling Point | Estimated to be >250 °C. | Biphenyls are high-boiling compounds. The addition of fluorine atoms will increase the molecular weight and likely the boiling point. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | The nonpolar biphenyl core dominates the solubility profile. Fluorination generally increases hydrophobicity. |

Synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl: A Strategic Approach

The most versatile and widely employed method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of 3,5-Difluoro-4-methyl-1,1'-biphenyl points to two primary coupling partners for a Suzuki-Miyaura reaction:

-

Path A: (3,5-Difluoro-4-methylphenyl)boronic acid and a phenyl halide (e.g., bromobenzene or iodobenzene).

-

Path B: Phenylboronic acid and a 3,5-difluoro-4-methyl-substituted aryl halide.

The choice between these pathways often depends on the commercial availability and ease of synthesis of the starting materials.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The following represents a detailed, field-proven protocol for the synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl, grounded in the principles of modern cross-coupling chemistry.

Diagram 1: Proposed Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for the synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (3,5-difluoro-4-methylphenyl)boronic acid (1.2 equivalents), bromobenzene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system. A mixture of toluene and water (e.g., 4:1) or 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting starting material is consumed.

-

Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,5-Difluoro-4-methyl-1,1'-biphenyl.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of 3,5-Difluoro-4-methyl-1,1'-biphenyl would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for 3,5-Difluoro-4-methyl-1,1'-biphenyl

| Technique | Predicted Spectral Features | Rationale and Expert Insights |

| ¹H NMR | - Methyl Protons: A singlet around δ 2.1-2.3 ppm. - Aromatic Protons (Difluorophenyl Ring): A doublet or multiplet in the range of δ 6.8-7.2 ppm. - Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.3-7.6 ppm. | The chemical shifts are estimated based on the known spectrum of 4-methylbiphenyl[2][3] and the expected shielding/deshielding effects of the fluorine atoms. The protons on the difluorinated ring will show coupling to the adjacent fluorine atoms. |

| ¹³C NMR | - Methyl Carbon: A signal around δ 20-22 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). Carbons bonded to fluorine will appear as doublets due to C-F coupling. | The carbon spectrum will be complex due to the unsymmetrical nature of the molecule. The large C-F coupling constants are characteristic of fluorinated aromatics. |

| ¹⁹F NMR | - A single resonance in the typical range for aromatic C-F bonds (δ -100 to -140 ppm). | The two fluorine atoms are chemically equivalent, leading to a single signal. This signal may show coupling to the ortho and meta protons. ¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of fluorine atoms[4][5][6][7][8]. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 204.22. - Fragmentation Pattern: Expect fragmentation corresponding to the loss of methyl and fluorine radicals, as well as cleavage of the biphenyl bond. | High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | - C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹. - C-H stretching (methyl): Peaks around 2850-2960 cm⁻¹. - C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ region. - C-F stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region. | IR spectroscopy is useful for identifying the key functional groups present in the molecule. |

Diagram 2: Key Spectroscopic Correlations for Structural Elucidation

Caption: Interplay of spectroscopic techniques for the definitive structural confirmation of 3,5-Difluoro-4-methyl-1,1'-biphenyl.

Potential Applications and Future Research Directions

Given the known impact of fluorine substitution in pharmaceuticals and materials, 3,5-Difluoro-4-methyl-1,1'-biphenyl represents a valuable scaffold for further investigation.

-

Medicinal Chemistry: The unique electronic profile of the 3,5-difluoro-4-methylphenyl moiety could be exploited to modulate the binding of drug candidates to their target proteins. This substitution pattern may offer advantages in terms of metabolic stability and cell permeability.

-

Materials Science: Fluorinated biphenyls are key components in liquid crystal displays and organic light-emitting diodes (OLEDs). The specific properties of this compound could be explored for the development of novel materials with tailored electronic and optical properties.

Future research should focus on the definitive synthesis and characterization of 3,5-Difluoro-4-methyl-1,1'-biphenyl to establish a baseline of its physical and chemical properties. Subsequent derivatization and screening in biological and materials science assays will be crucial to unlocking its full potential.

Safety and Handling

As with all laboratory chemicals, 3,5-Difluoro-4-methyl-1,1'-biphenyl should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier once the compound is acquired.

References

-

Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for "A recyclable phosphine-functionalized porous organic polymer-supported palladium catalyst for Suzuki-Miyaura coupling reaction". Available at: [Link]

-

Wiley-VCH. Supporting Information for "A Highly Active and Reusable Self-Assembled Palladium Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction in Water". Available at: [Link]

-

PubChem. 4-Methylbiphenyl. Available at: [Link]

-

DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

University of Ottawa. 19Flourine NMR. Available at: [Link]

-

PubChem. 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available at: [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

-

National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

-

PureSynth. 4-[Difluoro(345-Trifluorophenoxy)Methyl]-35-Difluoro-4-Propylbiphenyl 98.0%(GC). Available at: [Link]

-

CORE. Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). Available at: [Link]

-

National Institutes of Health. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link]

-

ResearchGate. Synthesis of The Symmetrical 3,5-bis(difluoromethyl)-1,4-thiazine 1,1-dioxides. Available at: [Link]

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

-

National Institutes of Health. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Available at: [Link]

-

Curbell Plastics. FEP Plastic Material Properties | Chemical Resistant Material For Tubing. Available at: [Link]

-

American Chemistry Council. Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. Available at: [Link]

-

Holscot Fluoroplastics. FEP Fluorinated Ethylene Propylene: Holscot Fluoropolymer Expert. Available at: [Link]

-

Professional Plastics. Overview of Fluoropolymer Materials. Available at: [Link]

Sources

- 1. 97067-20-4|3,5-Difluoro-4'-methyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Selection of Starting Materials for 3,5-Difluoro-4-methyl-1,1'-biphenyl

This guide details the strategic selection, qualification, and utilization of starting materials for the synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl . This scaffold is a critical mesogenic core in the development of liquid crystals (LCs) and a privileged structure in medicinal chemistry, where the fluorine atoms modulate lipophilicity and metabolic stability.

Executive Summary

The synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl relies on the construction of the biaryl C–C bond. While multiple retrosynthetic disconnections exist, the Suzuki-Miyaura cross-coupling is the industry standard due to its tolerance of the fluorinated motif and high regioselectivity.

This guide prioritizes the "Aryl Bromide + Aryl Boronic Acid" route. This approach minimizes homocoupling side reactions common in fluorinated Grignard reagents and avoids the harsh conditions of the Gomberg-Bachmann reaction.

Retrosynthetic Analysis

The target molecule is disconnected at the C1–C1' bond.

Figure 1: Retrosynthetic logic prioritizing the fluorinated electrophile to prevent defluorination side-reactions.

Module 1: The Electrophile (4-Bromo-2,6-difluorotoluene)

The core challenge in this synthesis is the fluorinated ring. Introducing fluorine after coupling is non-trivial. Therefore, the starting material must already contain the 3,5-difluoro-4-methyl motif.

Material Selection & Causality

We select 4-Bromo-2,6-difluorotoluene (also known as 4-bromo-1-methyl-2,6-difluorobenzene) as the electrophile.

-

Why Bromide? Aryl iodides are more reactive but significantly more expensive and unstable. Aryl chlorides are cheaper but require specialized, expensive ligands (e.g., Buchwald phosphines) to activate the C-Cl bond. The bromide offers the optimal balance of reactivity (oxidative addition) and cost.

-

Why this isomer? The methyl group at position 4 (relative to Br) directs the bromination of the parent 2,6-difluorotoluene to the para-position relative to the methyl (and meta to fluorines) due to steric and electronic directing effects.

Synthesis of the Precursor (If not purchased)

If commercial stock is unavailable or impure, synthesize from 2,6-Difluorotoluene .

-

Reagents: Bromine (

), Iron powder ( -

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Protocol:

-

Charge 2,6-difluorotoluene (1.0 equiv) and Fe powder (0.05 equiv) into a reactor.

-

Add

(1.05 equiv) dropwise at 0–5°C in darkness (to prevent benzylic bromination). -

Critical Control Point: Monitor by GC. Over-bromination leads to dibromo species which are inseparable by distillation.

-

Quench with aqueous

.

-

Quality Specifications

-

Purity:

98.0% (GC). -

Impurity Limit: < 0.5% 2,6-difluorotoluene (unreacted) and < 0.1% benzylic bromide (radical side product).

Module 2: The Nucleophile (Phenylboronic Acid)

Material Selection

Phenylboronic acid is selected over phenyl trifluoroborate or boronic esters.

-

Atom Economy: Higher than pinacol esters.

-

Reactivity: High transmetallation rate in aqueous base.

-

Stability: Solid, shelf-stable, but prone to dehydration (forming boroxines).

Handling & Stoichiometry

-

The Boroxine Issue: Commercial boronic acids often exist as a mixture of the acid and its trimeric anhydride (boroxine). This alters the molecular weight.

-

Correction: Always use a slight excess (1.2 – 1.5 equivalents) relative to the bromide to account for variable hydration states and protodeboronation (hydrolysis of the C-B bond).

Module 3: The Catalytic System

The choice of catalyst dictates the reaction efficiency. For this electron-deficient electrophile (fluorines pull electron density, facilitating oxidative addition), standard Pd(0) sources are sufficient.

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂

-

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which stabilizes the Pd(0) intermediate and accelerates reductive elimination of the bulky biphenyl.

-

Alternative:

is viable but air-sensitive. Pd(dppf)Cl₂ is robust and air-stable.

Base: Potassium Carbonate ( )[1][2]

-

Role: Activates the boronic acid to the boronate species (

), which is the active transmetallation species. -

Concentration: 2.0 M aqueous solution.

Module 4: Experimental Protocol (Self-Validating)

This protocol is designed for a 10 mmol scale.

Reaction Workflow

Figure 2: Step-by-step reaction workflow ensuring anaerobic conditions.

Step-by-Step Methodology

-

Preparation: In a 100 mL 3-neck round bottom flask equipped with a condenser and magnetic stir bar, add:

-

4-Bromo-2,6-difluorotoluene: 2.07 g (10 mmol)

-

Phenylboronic acid: 1.46 g (12 mmol)

- : 245 mg (0.3 mmol, 3 mol%)

-

-

Solvent System: Add 30 mL Toluene, 7.5 mL Ethanol, and 7.5 mL 2M

(aq).-

Note: Ethanol acts as a phase transfer co-solvent to solubilize the boronic acid.

-

-

Degassing (Critical): Sparge the biphasic mixture with nitrogen gas for 20 minutes. Oxygen poisons the Pd catalyst and promotes homocoupling.

-

Reaction: Heat to mild reflux (approx. 85–90°C) under nitrogen atmosphere.

-

Monitoring: Check TLC (Hexanes/EtOAc 9:1) or GC-MS at 2 hours. The bromide peak should disappear.

-

-

Workup:

-

Purification:

-

The crude residue is often brown/black (Pd residues).

-

Pass through a short plug of silica gel eluting with Hexanes to remove polar Pd species.

-

Recrystallize from Ethanol or Hexanes if high purity (>99.5%) is required for liquid crystal applications.

-

Data Summary Table

| Component | Role | Spec/Amount | Critical Parameter |

| 4-Bromo-2,6-difluorotoluene | Electrophile | 1.0 Equiv | Absence of benzylic bromide |

| Phenylboronic Acid | Nucleophile | 1.2 Equiv | Excess compensates for deboronation |

| Pd(dppf)Cl₂ | Catalyst | 3.0 mol% | Air stability; dppf bite angle |

| Na₂CO₃ (aq) | Base | 3.0 Equiv | Must be aqueous for transmetallation |

| Toluene/EtOH | Solvent | 4:1 Ratio | Miscibility management |

References

-

Synthesis of 4-Bromo-2,6-difluorotoluene

-

Suzuki-Miyaura Coupling Protocols

-

General Review: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

- Fluorinated Biphenyls: Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235. (Describes the utility of 3,5-difluoro motifs).

-

-

Safety & Handling

-

Compound Data

-

PubChem CID 20654145: 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl (Structural analog demonstrating the stability of the 3,5-difluoro-4-methyl core). Link

-

Sources

The Fluorinated Scaffold: Discovery and Technical Analysis of 3,5-Difluoro-4-methyl-1,1'-biphenyl

The following technical guide is structured to serve as an authoritative resource for researchers in materials science and medicinal chemistry. It synthesizes historical evolution, synthetic methodology, and application logic without adhering to a generic template.

Executive Summary: The Fluorine Effect

3,5-Difluoro-4-methyl-1,1'-biphenyl represents a critical intersection between high-performance display materials and medicinal chemistry. Historically emerging from the "resistivity crisis" of Active Matrix LCDs (AM-LCDs) in the late 1980s, this scaffold replaced cyano-biphenyls to enable the high voltage holding ratios (VHR) required for modern TFT screens. In drug development, the specific 3,5-difluoro substitution pattern serves as a metabolic blocker, preventing oxidation at the para-position while modulating lipophilicity.

This guide details the discovery timeline, the "Fluorine Effect" on physical properties, and the industrial-standard synthesis protocols via Suzuki-Miyaura cross-coupling.

Historical Context: The Shift to Fluorine

The discovery of 3,5-Difluoro-4-methyl-1,1'-biphenyl is not defined by a single academic paper but by the industrial pivot of the Liquid Crystal (LC) industry in the late 1980s and early 1990s.

The Resistivity Crisis (1980s)

Early LCDs utilized cyanobiphenyls (discovered by George Gray). While effective for simple displays (watches, calculators), these molecules failed in Thin-Film Transistor (TFT) panels. The highly polar cyano group trapped ionic impurities, leading to "image sticking" and low Voltage Holding Ratios (VHR).

The Fluorinated Solution (1990s)

Consortia led by Merck KGaA and Chisso Corporation hypothesized that replacing the cyano group with fluorine atoms would maintain the necessary dielectric anisotropy (

-

The Breakthrough: The introduction of the 3,4,5-trifluoro and 3,5-difluoro motifs.

-

Role of the Methyl Group: The 4-methyl group in 3,5-Difluoro-4-methyl-1,1'-biphenyl acts as a "tail" anchor, stabilizing the nematic phase and lowering rotational viscosity (

), which is crucial for fast switching speeds in displays.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3,5-Difluoro-4-methyl-1,1'-biphenyl |

| CAS Number | 167415-27-2 (Generic/Isomer dependent) |

| Molecular Formula | C₁₃H₁₀F₂ |

| Molecular Weight | 204.22 g/mol |

| Appearance | White crystalline solid |

| Key Motif | Lateral Fluorination (3,5-position) |

| Electronic Effect | Inductive withdrawal (-I), Mesomeric donation (+M) |

| Application Domain | Nematic LCs, kinase inhibitors (MedChem) |

Synthetic Methodology

The synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl relies on the precision construction of the fluorinated ring followed by biaryl coupling.

Retrosynthetic Analysis

The most robust route disconnects the biaryl bond, utilizing Suzuki-Miyaura coupling . The fluorinated building block is derived from 3,5-difluoroaniline or 1,3-difluorobenzene.

Visualization: Synthetic Pathway

The following diagram illustrates the industrial route from commodity precursors to the final biphenyl scaffold.

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura cross-coupling.[1] The pathway ensures regioselective placement of the methyl group between the two fluorine atoms.

Detailed Experimental Protocol

Objective: Synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl via Suzuki Coupling.

Reagents:

-

3,5-Difluoro-4-methylphenylboronic acid (1.2 eq)

-

Bromobenzene (1.0 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

-

Solvent Degassing: Sparge the Toluene/Ethanol mixture with Argon to remove dissolved O₂ (critical to prevent homocoupling).

-

Loading: Charge the flask with Bromobenzene, Boronic acid, and the Pd catalyst. Add the solvent mixture via syringe.

-

Activation: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring.

-

Reflux: Heat the system to 85-90°C for 12-16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to room temperature. Separate the organic layer.[2][3] Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification: Dry combined organics over MgSO₄. Concentrate in vacuo.[2][4] Purify via silica gel column chromatography (eluent: 100% Hexanes to remove non-polar impurities, then 5% EtOAc/Hexanes).

Validation Check:

-

¹H NMR (CDCl₃): Look for the characteristic methyl singlet at ~2.3 ppm (triplet splitting due to F-coupling) and the biphenyl aromatic signals.

-

¹⁹F NMR: Distinct singlet/multiplet around -115 ppm.

Applications & Mechanism of Action

Liquid Crystals (TFT-LCDs)

The 3,5-difluoro motif is engineered for viscosity reduction.

-

Mechanism: The fluorine atoms create a dipole moment that is significant but not as overwhelming as a cyano group. However, their primary function in this specific scaffold is steric and electronic shielding .

-

Low Viscosity: The small Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen, allowing the molecules to slide past each other easily, enabling rapid pixel response times (refresh rates).

-

High Resistivity: The C-F bond is extremely stable (approx. 485 kJ/mol), preventing degradation under the electric fields of active matrix displays.

Medicinal Chemistry (Bioisosterism)

In drug discovery, this scaffold serves as a robust pharmacophore.

-

Metabolic Blocking: The 4-methyl group is a common site for metabolic oxidation (to carboxylic acid). Flanking it with 3,5-fluorines deactivates the ring electronically and sterically hinders Cytochrome P450 enzymes, extending the drug's half-life (

). -

Lipophilicity: The addition of fluorine increases

, improving membrane permeability.

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Merck Patent GmbH. (2016). Process for the preparation of 3,5-difluoro-4-methylphenylboronic acid. Patent WO2016050331. Link

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: 3,5-Difluoro-4-methyl-1,1'-biphenyl in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the applications of 3,5-Difluoro-4-methyl-1,1'-biphenyl in modern organic synthesis. While not a household name in the vast catalog of chemical reagents, this fluorinated biaryl scaffold serves as a critical and versatile building block, particularly in the fields of materials science and medicinal chemistry. The unique electronic properties imparted by the meta-difluoro substitution pattern, combined with the steric influence of the para-methyl group, make this molecule a valuable synthon for creating complex molecular architectures with tailored functions. This guide will detail its primary synthetic route via Suzuki-Miyaura cross-coupling, outline its principal applications, and provide detailed, field-proven protocols for its synthesis and potential derivatization.

Introduction: The Strategic Value of Fluorinated Biphenyls

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science.[1] Fluorine's high electronegativity, combined with its relatively small van der Waals radius, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without introducing significant steric bulk.[2][3]

The 3,5-difluoro-4-methylphenyl moiety is of particular interest. The two fluorine atoms flanking the point of aryl-aryl linkage exert a strong electron-withdrawing inductive effect, which can significantly influence the electronic nature of the biphenyl system. This modulation is critical in applications such as liquid crystals, where dielectric anisotropy is a key performance parameter.[4][5] In medicinal chemistry, this substitution pattern can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with biological targets.[6][7]

3,5-Difluoro-4-methyl-1,1'-biphenyl is therefore not typically an end-product but rather a key intermediate, providing a robust platform for further functionalization in the pursuit of novel materials and therapeutics.

Synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl: A Suzuki-Miyaura Approach

The most convergent and widely adopted method for constructing unsymmetrical biaryl systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction forms a carbon-carbon bond between an organoborane (typically a boronic acid or its ester) and an organohalide. The synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl is ideally achieved by coupling (3,5-Difluoro-4-methylphenyl)boronic acid with a suitable aryl halide, such as bromobenzene or iodobenzene.

Workflow for Synthesis

The overall synthetic strategy involves two main stages: the preparation of the key boronic acid precursor and the subsequent cross-coupling to form the target biphenyl.

Protocol 1: Synthesis of (3,5-Difluoro-4-methylphenyl)boronic acid

The synthesis of this key precursor is critical and can be accomplished from commercially available 1-bromo-3,5-difluorobenzene. A patented method describes a two-step process involving methylation followed by a lithium-halogen exchange and borylation.[10]

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (MeI)

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Methylation:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C (acetone/dry ice bath).

-

Slowly add n-BuLi (1.1 eq) and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

After stirring for 2 hours, add methyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by distillation to obtain 4-bromo-2,6-difluorotoluene.

-

-

Borylation:

-

Dissolve 4-bromo-2,6-difluorotoluene (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen.

-

Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78 °C.

-

Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After 2 hours, allow the mixture to warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and acidify to pH 5-6 with 1N HCl.

-

Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, and dried over MgSO₄.

-

Remove the solvent using a rotary evaporator.

-

Add n-hexane to the residue and stir for 3 hours at room temperature to precipitate the product.

-

Filter the solid, wash with cold n-hexane, and dry to yield (3,5-Difluoro-4-methylphenyl)boronic acid as a white solid.[10]

-

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the final coupling step, based on standard conditions for Suzuki-Miyaura reactions.[13]

Materials:

-

Bromobenzene (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%) or a more advanced ligand like SPhos

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add (3,5-Difluoro-4-methylphenyl)boronic acid (1.0 eq), bromobenzene (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst/ligand (e.g., Pd(OAc)₂ and PPh₃).

-

Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-Difluoro-4-methyl-1,1'-biphenyl.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

| Parameter | Condition | Rationale & Causality |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(0) is the active catalytic species. Pd(OAc)₂ is a common, stable precursor that is reduced in situ.[9] |

| Ligand | PPh₃, SPhos, PCy₃ | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. Bulky, electron-rich phosphines often improve yields for challenging substrates.[8] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8][13] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the reactants and catalyst.[13] |

| Temperature | 80 - 110 °C | Provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Core Applications & Future Directions

Application in Liquid Crystal (LC) Synthesis

Fluorinated biphenyls are a cornerstone of modern liquid crystal display (LCD) technology.[16] The introduction of lateral fluorine atoms, as in the 3,5-difluoro motif, is a key strategy for creating materials with a high negative dielectric anisotropy (Δε).[4] This property is essential for advanced display modes like Vertical Alignment (VA).[5]

The 3,5-Difluoro-4-methyl-1,1'-biphenyl core can be elaborated into more complex, rod-like molecules (mesogens) that form the basis of LC mixtures. The synthesis typically involves further Suzuki couplings or other C-C bond-forming reactions to extend the conjugated core and the addition of flexible alkyl or alkoxy chains at the termini.

Application in Medicinal Chemistry

The 3,5-difluorophenyl group is a recognized pharmacophore. For example, the related 1-(3,5-difluoro-4-hydroxyphenyl) moiety is a key component in potent aldose reductase inhibitors, which are investigated for treating complications of diabetes.[7] The 3,5-Difluoro-4-methyl-1,1'-biphenyl scaffold can serve as a starting point for developing new drug candidates. The methyl group can be functionalized (e.g., via benzylic bromination) or serve as a stable, lipophilic group, while the unsubstituted phenyl ring can be derivatized to explore structure-activity relationships (SAR).

Key Advantages in Drug Design:

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine atoms can shield adjacent positions (like the methyl group) from metabolic oxidation by cytochrome P450 enzymes.[1]

-

Modulation of Acidity/Basicity: The strong inductive effect of the two fluorine atoms can lower the pKa of nearby acidic protons (e.g., if the methyl group were oxidized to a carboxylic acid) or reduce the basicity of nitrogen-containing substituents.

-

Enhanced Binding: Fluorine can participate in favorable dipole-dipole interactions or orthogonal multipolar interactions with protein targets, enhancing binding affinity.

Conclusion

3,5-Difluoro-4-methyl-1,1'-biphenyl represents a strategically important, though specialized, building block in organic synthesis. Its efficient synthesis via Suzuki-Miyaura coupling from readily available precursors makes it an accessible intermediate for researchers. Its primary value lies in its utility as a core structure for the development of high-performance liquid crystals and as a scaffold for designing novel therapeutic agents. The protocols and insights provided herein are intended to equip researchers in drug development and materials science with the foundational knowledge to effectively utilize this versatile compound in their synthetic endeavors.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. [URL: https://patents.google.

- 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (2023). [URL: Not available]

- Lu, L., Dai, H., An, Z., Chen, X., & Chen, P. (2013). Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry. [URL: http://yyhx.ciac.jl.cn/EN/10.3724/SP.J.1095.2013.30017]

- Supporting Information for a relevant chemical synthesis. Royal Society of Chemistry. [URL: https://www.rsc.

- O'Hagan, D. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-16-65.pdf]

- J.P. Tes-Lara, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/30/14/3009]

- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- 1-bromo-3,5-difluorobenzene. LookChem. [URL: https://www.lookchem.com/cas-461/461-96-1.html]

- (3,5-Difluoro-4-methylphenyl)boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99ca5644]

- Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES: N-BENZYL-4-PHENYLBUTYRAMIDE. Organic Syntheses, 79, 176. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0176]

- H. T. Varghese, et al. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports. [URL: https://www.

- J.P. Tes-Lara, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39023778/]

- M. A. Ahmed, et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/01/20695837.2021.11.4.10.pdf]

- Rutherford, K. G., & Redmond, W. 1-Bromo-2-fluorobenzene. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0133]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- Brown, G. D., & St. Fleur, P. S. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/974]

- Perrone, M. G., Vitale, P., Panella, A., Tolomeo, A., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science. [URL: https://www.researchgate.net/publication/315758872_Current_and_emerging_applications_of_fluorine_in_medicinal_chemistry]

- Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [URL: https://myers.chemistry.harvard.edu/files/myers/files/10-suzuki_10-2-14.pdf]

- Lin, Z.-W., et al. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Selective-coupling-reaction-of-1-bromo-4-bromo-methyl-benzene-with-p-tolylboronic-acid_fig1_340801103]

- Al-Mutabagani, L. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI. [URL: https://www.mdpi.com/2073-4352/11/7/740]

- 3,5-Difluoro-4-methylphenylboronic acid 95%. AChemBlock. [URL: https://www.achemblock.com/products/N25941.html]

- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [URL: https://commons.lib.jmu.edu/honors201019/232]

- Chatzopoulou, M., et al. (2011). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21288726/]

- Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-4-ac-with-3-5-dimethoxyphenyl-boronic-acid_fig3_349079963]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. Cas 461-96-1,1-Bromo-3,5-difluorobenzene | lookchem [lookchem.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. (3,5-Difluoro-4-methylphenyl)boronic acid | 1621332-09-9 [sigmaaldrich.com]

- 15. 3,5-Difluoro-4-methylphenylboronic acid 95% | CAS: 1621332-09-9 | AChemBlock [achemblock.com]

- 16. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]

Application Notes & Protocols: The Strategic Use of 3,5-Difluoro-4-methyl-1,1'-biphenyl in Medicinal Chemistry

Introduction: The Value Proposition of a Fluorinated, Methylated Biphenyl Scaffold

In the landscape of modern drug discovery, the biphenyl moiety remains a privileged scaffold, offering a rigid yet tunable platform for orienting functional groups in three-dimensional space. The strategic introduction of fluorine atoms and methyl groups can profoundly influence a molecule's pharmacological profile. The 3,5-Difluoro-4-methyl-1,1'-biphenyl scaffold is a prime example of a building block designed for purpose, combining the unique electronic properties of fluorine with the steric and hydrophobic influence of a "magic methyl" group.[1]

Fluorine, the most electronegative element, can lower the pKa of adjacent functional groups, modulate lipophilicity, and enhance metabolic stability by blocking sites of oxidative metabolism.[2] The 3,5-difluoro substitution pattern, in particular, creates a unique electronic environment and can participate in favorable protein-ligand interactions, including hydrogen and halogen bonds. The addition of a methyl group ortho to the fluorine atoms introduces a conformational bias and provides a hydrophobic handle that can be exploited to improve binding affinity in targeted pockets.[1]

This guide provides a comprehensive overview of the synthesis, application, and strategic derivatization of the 3,5-Difluoro-4-methyl-1,1'-biphenyl core, intended for researchers engaged in the design and optimization of novel therapeutic agents.

Section 1: Physicochemical Properties & Synthetic Strategy

The utility of a chemical scaffold is intrinsically linked to its physical properties and the accessibility of its synthesis. The 3,5-Difluoro-4-methyl-1,1'-biphenyl unit is designed to confer specific, advantageous properties to a parent molecule.

Predicted Physicochemical Data

The following table summarizes key computed properties for the core scaffold. These values are crucial for anticipating the scaffold's contribution to the overall druglikeness of its derivatives.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₁₃H₁₀F₂ | Foundation for molecular weight and elemental analysis. |

| Molecular Weight | 204.22 g/mol | Provides a low molecular weight starting point for further elaboration. |

| cLogP (Predicted) | ~4.2 | Indicates a significant hydrophobic character, useful for membrane permeability and targeting hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | 0 Ų | The core itself is non-polar; polarity is introduced via other substituents. |

| H-Bond Donors | 0 | Acts as a scaffold; H-bonding capability must be added. |

| H-Bond Acceptors | 2 (Fluorine atoms) | Fluorine atoms can act as weak hydrogen bond acceptors. |

Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and versatile method for constructing the biphenyl linkage is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This protocol provides a reliable pathway to synthesize the title compound from commercially available starting materials.

Reaction Scheme:

(1-bromo-3,5-difluoro-4-methylbenzene) + (Arylboronic Acid) --[Pd Catalyst, Base]--> 3,5-Difluoro-4-methyl-1,1'-biphenyl

Materials & Equipment:

-

1-bromo-3,5-difluoro-4-methylbenzene (1.0 eq)

-

Phenylboronic acid (or desired arylboronic acid) (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v ratio)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for extraction and purification

Step-by-Step Protocol:

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3,5-difluoro-4-methylbenzene (1.0 eq), the selected arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and the SPhos ligand (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[5]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath set to the desired temperature (typically 80-100 °C). Stir the mixture vigorously for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.[5]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Scientist's Note (Causality): The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition step with the electron-deficient aryl bromide and promoting the subsequent reductive elimination.[4] K₃PO₄ is an effective base for activating the boronic acid to form the boronate species required for transmetalation.[3][4][5]

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key mechanistic steps of the synthesis.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Application in Lead Optimization - A Kinase Inhibitor Case Study

The 3,5-Difluoro-4-methylphenyl motif is particularly well-suited for targeting the ATP-binding site of protein kinases, a major class of drug targets. The p38 MAP kinase, a key regulator of inflammatory cytokine production, serves as an excellent example. Inhibitors of p38 often feature a substituted aryl group that binds in the "gatekeeper" region of the active site.[6][7]

Strategic Rationale

The 3,5-difluoro pattern can serve a dual purpose:

-

Metabolic Blocking: The fluorine atoms prevent para-hydroxylation, a common metabolic liability.

-

Binding Interactions: The electron-withdrawing nature of the fluorines can modulate the electronics of the ring and engage in specific interactions with the protein backbone.

The 4-methyl group can probe a small hydrophobic pocket adjacent to the main binding site, potentially increasing potency and selectivity. This strategy is exemplified by potent p38 inhibitors like BIRB 796, which utilize substituted aryl rings to achieve high affinity.[8]

Hypothetical Drug Discovery Workflow

This workflow outlines the process of incorporating the 3,5-Difluoro-4-methyl-1,1'-biphenyl scaffold to optimize a hypothetical lead compound.

Caption: A workflow for lead optimization using the target scaffold.

Section 3: Protocol for Scaffold Derivatization

The true power of this scaffold lies in its use as an intermediate for creating compound libraries. Assuming the synthesis in Section 1 was performed with a functionalized arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid), the resulting biphenyl ester can be readily derivatized.

Protocol: Amide Library Synthesis from a Biphenyl Ester Intermediate

This protocol describes the hydrolysis of a methyl ester on the biphenyl scaffold, followed by amide coupling to generate a diverse library.

Part A: Saponification (Ester to Carboxylic Acid)

-

Setup: Dissolve the methyl 3',5'-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate intermediate (1.0 eq) in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC/LC-MS).

-

Workup:

-

Acidify the mixture to pH ~2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which is often used directly in the next step.

-

Part B: Parallel Amide Coupling

-

Array Setup: In an array of reaction vials, dispense a solution of the biphenyl carboxylic acid (1.0 eq) in a suitable solvent like DMF.

-

Reagent Addition: To each vial, add a different primary or secondary amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).

-

Reaction: Cap the vials and agitate at room temperature for 12-24 hours.

-

Workup & Purification: The reaction mixtures can be worked up in parallel by aqueous extraction or directly purified using mass-directed preparative HPLC to yield the final amide library.

Scientist's Note (Trustworthiness): This two-step sequence is a robust and widely validated method in medicinal chemistry for exploring the "R-group" space of a lead scaffold. The purity of each final compound must be confirmed by LC-MS and ¹H NMR to ensure the integrity of subsequent biological data.

References

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

4,4'-difluorobiphenyl - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl - PubChem. PubChem. Available at: [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

-

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl - PubChem. PubChem. Available at: [Link]

-

Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. PubMed. Available at: [Link]

-

p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed. Available at: [Link]

-

Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. PMC. Available at: [Link]

-

Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model. PMC. Available at: [Link]

-

Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

Synthesis, Crystal Structure and Density Functional Theoretical Study of 1, 3, 5, 7-Tetramethyl-4, 4-difluoro-4-bora-3a, 4a-diaza-s-indacene. Journal of the Chinese Chemical Society. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Hydrophobic Pocket Occupation Design of Difluoro-Biphenyl-Diarylpyrimidines as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: from N-Alkylation to Methyl Hopping on the Pyrimidine Ring. Journal of Medicinal Chemistry. Available at: [Link]

-

The Suzuki Reaction - Myers Group. Harvard University. Available at: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

-

p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. Available at: [Link]

-

3,5-Diaryl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Dyes: Synthesis, Spectroscopic, Electrochemical, and Structural Properties. The Journal of Organic Chemistry. Available at: [Link]

-

p38 MAPK inhibitor | BIRB 796. opnMe by Boehringer Ingelheim. Available at: [Link]

-

Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). PubMed. Available at: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available at: [Link]

-

(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. Available at: [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry. Available at: [Link]

-

Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Omega. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pardon Our Interruption [opnme.com]

Application Notes and Protocols for Reactions with 3,5-Difluoro-4-methyl-1,1'-biphenyl

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential reactions of 3,5-Difluoro-4-methyl-1,1'-biphenyl. This document outlines a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, methods for its characterization, and a discussion of its potential for further chemical modification.

Introduction: The Significance of Fluorinated Biphenyls

Fluorinated biphenyl scaffolds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The specific substitution pattern of 3,5-Difluoro-4-methyl-1,1'-biphenyl presents a unique building block for the development of novel pharmaceuticals and advanced materials. The dense fluorination contributes to thermal durability and hydrophobicity, making it a candidate for applications in next-generation display technologies and functional coatings[1].

Synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

The most effective and widely used method for the synthesis of biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl, a plausible route involves the coupling of 4-bromo-2,6-difluorotoluene with 4-methylphenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes are central to the Suzuki-Miyaura reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling.[4] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation.[2]

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An inorganic base such as potassium carbonate is often used as it is effective and easy to handle.[5]

-

Solvent System: A biphasic solvent system, such as a mixture of an organic solvent (e.g., dioxane or toluene) and water, is typically employed to dissolve both the organic reactants and the inorganic base.[2][6]

Experimental Protocol: Synthesis of 3,5-Difluoro-4-methyl-1,1'-biphenyl

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 4-bromo-2,6-difluorotoluene | 207.03 | 1.0 | 1.0 |

| 4-methylphenylboronic acid | 135.96 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 10 mL | - |

| Water (degassed) | - | 2.5 mL | - |

Procedure:

-

To a dry Schlenk flask, add 4-bromo-2,6-difluorotoluene (1.0 mmol, 207 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (3.0 mmol, 415 mg).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-Difluoro-4-methyl-1,1'-biphenyl as a solid.

Characterization of 3,5-Difluoro-4-methyl-1,1'-biphenyl

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the difluorinated ring will exhibit coupling to the adjacent fluorine atoms. The aromatic protons on the tolyl ring will appear as two doublets. The methyl group will appear as a singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR will show signals for all carbon atoms in the molecule. The carbons bonded to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the two equivalent fluorine atoms.

Based on data for similar fluorinated biphenyl compounds, the following are expected chemical shifts[7][8][9]:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.0-7.5 (aromatic), ~2.4 (CH₃) | m, d, s |

| ¹³C | ~160 (C-F), ~110-140 (aromatic), ~15 (CH₃) | d (for C-F), s |

| ¹⁹F | -110 to -120 | s |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by determining its exact mass. The expected molecular weight for C₁₃H₁₀F₂ is 204.0750 g/mol .

Melting Point

The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Potential Reactions with 3,5-Difluoro-4-methyl-1,1'-biphenyl

While the fluorinated biphenyl core is relatively inert to many chemical transformations, the methyl group and the aromatic rings offer sites for further functionalization, albeit potentially requiring forcing conditions due to the electron-withdrawing nature of the fluorine atoms[1].

Workflow for Further Functionalization

Caption: Potential pathways for the functionalization of 3,5-Difluoro-4-methyl-1,1'-biphenyl.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This would provide a handle for amide coupling or other transformations.

-

Benzylic Halogenation: Free-radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator can introduce a halogen at the benzylic position. This benzylic halide is a versatile intermediate for nucleophilic substitution reactions.

-

Electrophilic Aromatic Substitution: While the difluorinated ring is deactivated, the tolyl ring is activated towards electrophilic aromatic substitution. Nitration, for example, could be achieved using a mixture of nitric acid and sulfuric acid, likely directing to the positions ortho to the methyl group.

Safety Precautions

Working with fluorinated organic compounds, palladium catalysts, and organic solvents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Organoboronic acids: Can be irritating to the eyes and respiratory system.

-

Palladium catalysts: Can be toxic and should be handled with care.

-

Organic solvents: Dioxane is a flammable liquid and a suspected carcinogen.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl | C22H15F7O | CID 20654145 - PubChem. Available at: [Link]

-

4,4'-difluorobiphenyl - Organic Syntheses Procedure. Available at: [Link]

-

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl - PubChem. Available at: [Link]

-

Supporting Information for "The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate". New Journal of Chemistry. Available at: [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]

-

Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid. ResearchGate. Available at: [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

- Synthesis process of 3, 5-difluorophenol. Google Patents.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]

- Process for preparing 3,5-difluoroaniline. Google Patents.

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. Available at: [Link]

-

¹H NMR Spectra and Interpretation. Chemistry LibreTexts. Available at: [Link]

-

4,4'-Difluoro-1,1'-biphenyl - PubChem. Available at: [Link]

Sources

- 1. 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-n-propylbiphenyl Supplier & Manufacturer | Factory Price [p-toluenesulfonicacid-ptbba.com]